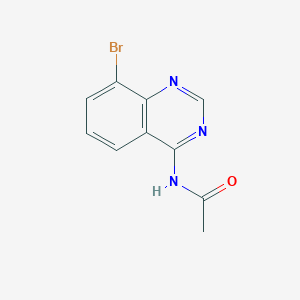

N-(8-bromoquinazolin-4-yl)acetamide

Description

Significance of Quinazoline (B50416) Core Structures in Bioactive Molecules

The quinazoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a privileged structure in medicinal chemistry. researchgate.netnih.gov This assertion stems from the observation that this scaffold is present in numerous compounds exhibiting a wide spectrum of biological activities. The versatility of the quinazoline core allows for substitutions at various positions, leading to a diverse library of molecules with distinct pharmacological profiles. nih.govnih.gov

Quinazoline derivatives have been reported to possess an impressive range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive activities. researchgate.netnih.govmdpi.com The planar nature of the quinazoline ring system facilitates its interaction with various biological targets, such as enzymes and receptors, often through mechanisms like intercalation with DNA or binding to the active sites of proteins. nih.gov Several quinazoline-based drugs are commercially available, underscoring the clinical importance of this heterocyclic scaffold. nih.gov

Overview of Acetamide (B32628) Derivatives in Medicinal Chemistry

The acetamide group (-NHCOCH₃) is a common functional group found in many pharmaceuticals and biologically active compounds. Its presence can significantly influence a molecule's physicochemical properties, such as solubility, stability, and ability to cross biological membranes. The hydrogen-bonding capabilities of the amide linkage are crucial for molecular recognition and binding to biological targets. nih.gov

Rationale for Investigating Halogenated Quinazoline Acetamides, Specifically N-(8-Bromoquinazolin-4-yl)acetamide

The strategic combination of a quinazoline core, a halogen substituent, and an acetamide linker presents a compelling rationale for the investigation of compounds like this compound. This rationale is built upon prior research that has highlighted the positive contributions of each of these components to biological activity.

The introduction of halogen atoms, particularly bromine, into the quinazoline ring is a well-established strategy in medicinal chemistry to enhance biological activity. nih.gov The bromine atom is known to increase the lipophilicity of a molecule, which can improve its ability to penetrate cell membranes. Furthermore, due to its size and electronegativity, bromine can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. acs.org

Structure-activity relationship studies have often revealed that the presence of a halogen atom at positions 6 or 8 of the quinazoline ring can lead to improved antimicrobial and cytotoxic activities. nih.gov For instance, research on various brominated quinoline (B57606) derivatives has been conducted to explore their potential as anticancer agents. researchgate.net Similarly, certain bromo-substituted quinazolinone derivatives have shown promising anti-inflammatory and antimicrobial properties. jocpr.com

Table 1: Examples of Biologically Active Brominated Quinazoline and Quinoline Derivatives

| Compound Name | Position of Bromine | Reported Biological Activity | Reference |

| 5,7-dibromo-8-hydroxyquinoline | 5 and 7 | Anticancer | researchgate.net |

| 6-bromo-2-phenyl-3-{[4-(5-methyl-3-phenyl-4-isoxazolyl) phenyl] sulfonyl}-4(3H) quinazolinone | 6 | Anti-inflammatory, Antimicrobial | jocpr.com |

| N-(1,3-benzodioxol-5-yl)-2-(6-bromo-4-oxo-3(4H)-quinazolinyl)acetamide | 6 | Not specified, offered for early discovery research | sigmaaldrich.com |

| N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | 4 (on phenylamino) and 6 | Antifungal | mdpi.com |

This table presents examples of related compounds and does not represent data for this compound itself.

The acetamide linkage serves as a versatile linker in many quinazoline-based compounds, connecting the core scaffold to other functional groups. This linkage can influence the molecule's conformation and provide additional hydrogen bonding sites, which are critical for target interaction. nih.govnih.gov

Several studies have synthesized and evaluated quinazolinone acetamide derivatives for their therapeutic potential. nih.govbenthamdirect.com For example, a series of novel quinazolinone acetamides were synthesized and showed decent cytotoxicity against various cancer cell lines. benthamdirect.com In another study, quinazolinone-1,2,3-triazole-acetamide conjugates were identified as potent α-glucosidase inhibitors. nih.gov These examples highlight the strategic importance of the acetamide moiety in designing bioactive quinazoline derivatives. The investigation of this compound is therefore a logical progression, aiming to combine the established benefits of the quinazoline core, bromine substitution, and the acetamide linker into a single molecule with potentially unique and enhanced biological properties.

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrN3O |

|---|---|

Molecular Weight |

266.09 g/mol |

IUPAC Name |

N-(8-bromoquinazolin-4-yl)acetamide |

InChI |

InChI=1S/C10H8BrN3O/c1-6(15)14-10-7-3-2-4-8(11)9(7)12-5-13-10/h2-5H,1H3,(H,12,13,14,15) |

InChI Key |

KCZLXPFYDSKWLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC=NC2=C1C=CC=C2Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 8 Bromoquinazolin 4 Yl Acetamide

Retrosynthetic Analysis and Key Precursors for N-(8-bromoquinazolin-4-yl)acetamide

A logical retrosynthetic analysis of this compound commences with the disconnection of the acetamide (B32628) group, leading to the key intermediate, 4-amino-8-bromoquinazoline. This intermediate can be conceptually formed from 8-bromo-4-chloroquinazoline (B40046) through a nucleophilic aromatic substitution (SNAr) reaction with an ammonia (B1221849) source. The 8-bromo-4-chloroquinazoline, in turn, can be derived from 8-bromoquinazolin-4(3H)-one. This quinazolinone is a pivotal precursor, which can be synthesized from 2-amino-3-bromobenzoic acid and a suitable one-carbon source like formamide (B127407) or formamidine (B1211174) acetate (B1210297). This retrosynthetic pathway highlights the strategic importance of building the quinazoline (B50416) ring system first, followed by the introduction of the bromine and then the chloro-substituent, which acts as a leaving group for the final amination and subsequent acylation.

Key Precursors:

| Precursor | Role in Synthesis |

| 2-Amino-3-bromobenzoic acid | Starting material for the quinazoline ring system, incorporating the bromine atom at the desired position. |

| 8-Bromoquinazolin-4(3H)-one | A key intermediate formed by the cyclization of 2-amino-3-bromobenzoic acid. |

| 8-Bromo-4-chloroquinazoline | A crucial electrophilic intermediate for the introduction of the amino group at the 4-position. |

| 4-Amino-8-bromoquinazoline | The direct precursor to the final product, which undergoes N-acylation. chemimpex.com |

Optimized Synthetic Routes for the Core Quinazoline Scaffold

The construction of the quinazoline ring is a fundamental aspect of the synthesis of this compound. Various methods have been developed to efficiently synthesize this bicyclic heterocycle.

Cyclization and Ring-Closure Reactions

The most common and direct route to the quinazolin-4(3H)-one core involves the cyclocondensation of anthranilic acid derivatives with a one-carbon synthon. For the synthesis of 8-bromoquinazolin-4(3H)-one, 2-amino-3-bromobenzoic acid is the preferred starting material. A widely used method involves heating 2-amino-3-bromobenzoic acid with formamide at elevated temperatures. This reaction proceeds through the formation of an intermediate N-formyl derivative, which then undergoes intramolecular cyclization and dehydration to yield the quinazolinone.

Another effective method utilizes formamidine acetate in a suitable solvent, which upon heating with the anthranilic acid derivative, leads to the formation of the quinazolinone ring in good yields. researchgate.net

Introduction of Bromine at Position 8

The introduction of the bromine atom at the 8-position is most effectively achieved by starting with a pre-brominated precursor, namely 2-amino-3-bromobenzoic acid. Direct bromination of the quinazoline ring can be challenging due to the directing effects of the nitrogen atoms, which can lead to a mixture of products. Therefore, employing a starting material that already contains the bromine atom in the desired position is a more regioselective and efficient strategy.

Strategies for Acetamide Moiety Introduction at Position 4

The final stage of the synthesis involves the introduction of the acetamide group at the 4-position of the 8-bromoquinazoline (B1287984) core. This is typically a two-step process involving the conversion of the 4-oxo group to a more reactive leaving group, followed by amination and subsequent acylation.

Amidation and Coupling Reactions

The synthesis of this compound proceeds through the key intermediate 8-bromo-4-chloroquinazoline. This intermediate is typically prepared by treating 8-bromoquinazolin-4(3H)-one with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.net The resulting 8-bromo-4-chloroquinazoline is a versatile electrophile for nucleophilic aromatic substitution reactions.

The introduction of the amino group at the 4-position can be achieved by reacting 8-bromo-4-chloroquinazoline with a source of ammonia, such as ammonium (B1175870) hydroxide (B78521) or a protected amine followed by deprotection. More advanced methods, such as palladium-catalyzed amination reactions, can also be employed, offering mild reaction conditions and broad substrate scope. nih.govcmu.edu Once 4-amino-8-bromoquinazoline is obtained, the final step is the N-acylation to form the acetamide. This is typically achieved by reacting the amino group with an acetylating agent.

A common method for this transformation is the reaction of 4-amino-8-bromoquinazoline with acetyl chloride or acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride or acetic acid byproduct. chemguide.co.uk

Exploration of Diverse Acylating Agents

While the synthesis of the title compound specifically involves an acetamide group, the 4-amino-8-bromoquinazoline intermediate can be reacted with a wide variety of acylating agents to produce a diverse library of N-acyl derivatives. This chemical derivatization is crucial for structure-activity relationship (SAR) studies in drug discovery.

Table of Acylating Agents for Derivatization of 4-Aminoquinazolines:

| Acylating Agent | Resulting Functional Group | Potential Applications |

| Benzoyl chloride | N-Benzoylamide | Exploration of aromatic interactions in biological targets. |

| Alkyl chloroformates | N-Alkoxycarbonyl (Carbamate) | Modification of solubility and metabolic stability. |

| Sulfonyl chlorides | N-Sulfonamide | Introduction of hydrogen bond donors/acceptors and alteration of electronic properties. |

| Carboxylic acids (with coupling agents) | N-Acylamide | A broad range of aliphatic and aromatic amides can be synthesized using peptide coupling reagents like DCC, EDC, or HATU. |

| Isocyanates | Urea (B33335) | Introduction of a urea moiety for enhanced hydrogen bonding capabilities. |

The use of these diverse acylating agents allows for the fine-tuning of the physicochemical properties and biological activity of the 8-bromoquinazoline scaffold. The reaction conditions for these acylations are generally mild and proceed with good to excellent yields, making the 4-amino-8-bromoquinazoline a valuable platform for the generation of novel chemical entities.

Synthesis of Structural Analogs and Derivatives

The structural framework of this compound offers multiple sites for chemical modification, enabling the generation of a diverse library of analogs. These modifications can be broadly categorized into alterations of the acetamide side chain, substitutions on the quinazoline ring, and variations in the position of the bromine substituent.

The acetamide moiety at the 4-position of the quinazoline ring is a key site for derivatization. Starting from a common intermediate, such as 8-bromo-4-aminoquinazoline, a variety of N-acyl derivatives can be synthesized. This is typically achieved through the reaction of the 4-amino group with different acylating agents like acyl chlorides or anhydrides.

A general synthetic approach involves the preparation of 2-bromo-N-arylacetamide derivatives, which can then be used to alkylate other nucleophiles. For instance, the reaction of an amine with bromoacetyl bromide can yield a bromo-acetamide intermediate. This intermediate can subsequently react with various nucleophiles to introduce diversity in the side chain researchgate.netirejournals.com. While not directly applied to this compound in the reviewed literature, this methodology is a standard and adaptable procedure for modifying acetamide side chains in similar aromatic and heterocyclic systems.

Furthermore, the synthesis of hydrazinylacetamide derivatives has been reported, where a hydrazinoquinazoline is reacted with 2-chloro-N-acetamide derivatives under microwave irradiation nih.gov. This highlights the potential for introducing more complex functionalities onto the acetamide side chain.

Table 1: Examples of Acetamide Side Chain Modifications on Related Heterocyclic Cores

| Starting Material | Reagent | Product | Reference |

| 2-chloroaniline | Bromoacetyl chloride | 2-Bromo-N-(2-chlorophenyl)acetamide | researchgate.net |

| 4-Chloroaniline | Bromoacetyl bromide | 2-bromo-N-(p-chlorophenyl) acetamide | irejournals.com |

| Hydrazinoquinazoline | 2-chloro-N-acetamide derivatives | N-(4-substituted phenyl)-2-(2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)hydrazinyl)-acetamide | nih.gov |

Introducing substituents onto the quinazoline ring, at positions other than the bromo- and acetamido-substituted carbons, is a common strategy to modulate the compound's properties. The primary method for achieving this is through the use of appropriately substituted anthranilic acids as starting materials for the quinazoline ring synthesis.

For example, the synthesis of various 6-substituted quinazolinone derivatives has been extensively reported. These syntheses often begin with a substituted anthranilic acid, which undergoes cyclization to form the quinazoline core nih.govresearchgate.net. A variety of substituents, including electron-donating and electron-withdrawing groups, can be incorporated into the final structure through this approach.

In one study, a series of 2-alkoxy-3H-quinazolin-4-ones were synthesized from a carbodiimide (B86325) intermediate, which itself was generated from an aza-Wittig reaction of an iminophosphorane with an aromatic isocyanate nih.gov. This demonstrates the versatility of synthetic routes to access quinazoline derivatives with diverse substitution patterns.

Table 2: Examples of Quinazoline Ring Substitutions in Analogs

| Starting Material | Synthetic Strategy | Resulting Substitution Pattern | Reference |

| Substituted anthranilic acids | Cyclization reactions | Varied substituents on the benzene (B151609) portion of the quinazoline ring | nih.govresearchgate.netnih.gov |

| Iminophosphorane and aromatic isocyanate | Aza-Wittig reaction followed by cyclization | 2-alkoxy-3H-quinazolin-4-ones | nih.gov |

The position of the bromine atom on the quinazoline ring significantly influences the molecule's chemical and physical properties. While this article focuses on the 8-bromo isomer, the synthesis of other positional isomers, such as 6-bromoquinazolines, is well-documented.

The synthesis of 6-bromo-4-alkylthioquinazoline derivatives has been achieved starting from anthranilic acid, which undergoes a sequence of reactions including acylation, bromination, hydrolysis, ring formation, and thioether substitution nih.gov. Similarly, 6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones have been prepared and used as precursors for further derivatization nih.gov.

The synthesis of a specific bromo-isomer is dictated by the choice of the starting bromo-anthranilic acid. For instance, 3-bromoanthranilic acid would be the precursor for this compound, whereas 5-bromoanthranilic acid would lead to the corresponding 6-bromo isomer.

A plausible synthetic route to this compound would involve the initial synthesis of 8-bromo-4-chloroquinazoline chemicalbook.comnih.gov. This intermediate can then undergo nucleophilic substitution with ammonia or an ammonia equivalent to yield 8-bromo-4-aminoquinazoline. The final step would be the acetylation of the 4-amino group, a transformation for which general procedures have been described for related quinoline (B57606) systems rsc.org.

Table 3: Synthesis of Brominated Quinazoline Precursors

| Precursor | Synthesis Note | Reference |

| 8-Bromo-2-chloroquinazoline | Synthesized from 8-bromo-2-chloroquinazolin-4-amine | chemicalbook.com |

| 8-Bromo-4-chloroquinazoline | Key intermediate for 4-position functionalization | nih.gov |

| 6-Bromo-4-alkylthioquinazoline | Synthesized via a multi-step sequence starting from anthranilic acid | nih.gov |

| 6,8-Dibromo-2-phenyl-quinazolin-4(3H)-one | Used as a precursor for acylhydrazone derivatives | nih.gov |

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic organic chemistry has introduced several techniques to improve the efficiency and environmental friendliness of chemical transformations. In the context of quinazoline synthesis, microwave-assisted synthesis has emerged as a powerful tool.

Microwave irradiation has been shown to significantly accelerate the synthesis of various quinazolinone derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods nih.gov. For instance, the one-pot multicomponent reaction of an acetyl derivative with malononitrile (B47326) and aromatic aldehydes to furnish enaminonitrile derivatives was successfully carried out under microwave irradiation nih.gov. This technique's ability to rapidly heat the reaction mixture can be particularly advantageous for the cyclization and condensation steps often involved in quinazoline synthesis.

While a specific microwave-assisted synthesis of this compound has not been reported, the successful application of this technology to a wide range of related quinazoline and quinazolinone syntheses suggests its potential applicability to the synthesis of the title compound and its derivatives.

Preclinical Biological Evaluation of N 8 Bromoquinazolin 4 Yl Acetamide and Its Analogs

In Vitro Assessment of Kinase Modulation Potential

No studies reporting the in vitro assessment of the kinase modulation potential of N-(8-bromoquinazolin-4-yl)acetamide were identified. This includes a lack of information regarding its performance in broad kinase panel screenings, specific kinase inhibition assays, and concentration-response profiling.

Broad Kinase Panel Screening

Information regarding the screening of this compound against a broad panel of kinases is not available in the reviewed literature.

Specific Kinase Inhibition Assays (e.g., EphB3, EGFR, ALK, PI3K/AKT)

There are no published data on the specific inhibitory activity of this compound against key kinases such as EphB3, EGFR, ALK, or those in the PI3K/AKT pathway. While the quinazoline (B50416) scaffold is common in many kinase inhibitors, the specific effects of the 8-bromo and N-acetamide substitutions on this core have not been reported. nih.gov

Concentration-Response Profiling (IC50 determination)

Due to the absence of specific kinase inhibition assays, no IC50 values for this compound have been determined or published.

Evaluation of Antineoplastic Potential in Preclinical Cell-Based Models

Similarly, the search for data on the antineoplastic potential of this compound in preclinical cell-based models yielded no specific results.

Antiproliferative Activity in Cancer Cell Lines (e.g., A549, MCF-7, HepG2, HCT-116)

No studies were found that evaluated the antiproliferative effects of this compound in common cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), or HCT-116 (colorectal carcinoma).

Cytostatic and Cytotoxic Effects

There is no available information detailing the cytostatic or cytotoxic effects of this compound on any cancer cell lines.

Cell-Based Selectivity Profiling

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, diverse biological targets. nih.gov This characteristic necessitates careful cell-based selectivity profiling to identify compounds with specific activities and minimize off-target effects. For quinazoline derivatives, structure-activity relationship (SAR) studies have revealed that modifications at positions 2, 6, and 8 of the quinazoline ring are crucial for determining their pharmacological activities. nih.gov The addition of different heterocyclic moieties at position 3 can also significantly enhance activity. nih.gov The lipophilic nature of quinazolinones aids in their ability to cross the blood-brain barrier, making them suitable candidates for central nervous system (CNS) targets. nih.gov However, this property also underscores the importance of selectivity profiling to avoid unwanted CNS side effects when targeting other tissues.

Assessment of Antimicrobial Activities

Quinazoline and its derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.gov

In Vitro Antibacterial Efficacy (e.g., Staphylococcus aureus, Streptococcus pneumoniae, E. coli)

The antibacterial potential of quinazoline derivatives has been a subject of significant research. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain quinazoline analogs have been investigated as efflux pump inhibitors (EPIs) in resistant Staphylococcus aureus strains, demonstrating a synergistic effect when combined with antibiotics like ciprofloxacin. nih.gov

One study on dibutyltin (B87310) (IV) chlorobenzoate derivatives, which share a similar structural class, showed that the di-m-chlorobenzoate analog had the most significant inhibition zone against both S. aureus and E. coli at a concentration of 100 ppm. unila.ac.id The minimum inhibitory concentration (MIC) for this compound was 40 ppm against both bacteria. unila.ac.id Another analog, dibutyltin (IV) di-o-dichlorobenzoate, had an MIC of 100 ppm against both strains, while the di-p-chlorobenzoate derivative was only effective against S. aureus with an MIC of 60 ppm. unila.ac.id Monocaprylin, another compound with antibacterial properties, exhibited a minimum inhibitory concentration and minimum bactericidal concentration of 1.28 mg/mL against both S. aureus and E. coli. nih.gov

Interactive Table: In Vitro Antibacterial Activity of Selected Compounds

| Compound/Derivative | Bacterium | Concentration | Inhibition Zone (mm) | MIC |

|---|---|---|---|---|

| Dibutyltin (IV) di-m-chlorobenzoate | S. aureus, E. coli | 100 ppm | Most significant | 40 ppm |

| Dibutyltin (IV) di-o-dichlorobenzoate | S. aureus, E. coli | - | - | 100 ppm |

| Dibutyltin (IV) di-p-chlorobenzoate | S. aureus | - | - | 60 ppm |

Investigations into Antifungal and Antiviral Activity (if applicable to this compound class)

The quinazoline scaffold is a core component of many compounds with significant antifungal and antiviral properties. nih.govmdpi.comnih.govmdpi.com

Antifungal Activity: Numerous quinazolinone derivatives have been synthesized and evaluated for their antifungal efficacy. mdpi.commdpi.com For example, a series of 4-(substituted aniline) quinazoline derivatives were synthesized, and the compound N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide showed potent antifungal activity against Fusarium moniliforme, comparable to the standard drug griseofulvin. mdpi.com In another study, newly synthesized quinazolinone compounds demonstrated significant antifungal activity against seven phytopathogenic fungi at concentrations of 150 and 300 mg/L. mdpi.com The presence of a chlorine atom on the quinazolinone group appeared to enhance the inhibitory effect against Rhizoctonia solani AG1. mdpi.com Conversely, compounds containing a cyano group showed better inhibition against Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, and Colletotrichum fructicola. mdpi.com

Antiviral Activity: Quinazoline derivatives have also been identified as potential antiviral agents. researchgate.net Research has highlighted their activity against various viruses, contributing to the development of new antiviral therapies. nih.gov

Exploration of Neuropharmacological Activities in Preclinical Models

The lipophilicity of quinazolinones allows them to penetrate the blood-brain barrier, making them promising candidates for treating various central nervous system disorders. nih.gov

In Vivo Anticonvulsant Activity in Rodent Models (e.g., MEST, supraMES)

Quinazoline and quinazolinone derivatives have a long history of investigation for their anticonvulsant properties. nih.gov Preclinical evaluation of these compounds often involves rodent models of epilepsy, such as the maximal electroshock (MES) test, which is considered a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which identifies agents that can raise the seizure threshold. nih.govnih.gov

A series of 2,3,8-trisubstituted-4(3H)-quinazoline derivatives were synthesized and tested for their anticonvulsant activities against electrically induced seizures (MES) and chemically induced seizures with pentylenetetrazole (PTZ). nih.gov Their performance was compared with standard anticonvulsant drugs like methaqualone and sodium valproate. nih.gov In another study, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed protection exclusively in the MES-induced seizures. nih.gov The anticonvulsant activity was found to be closely linked to the type of substituent at the 3-position of the anilide moiety. nih.gov

Assessment of Other Central Nervous System-Related Activities

Beyond anticonvulsant effects, the quinazoline scaffold is integral to compounds with various other CNS activities. acs.org The structural versatility of quinazolinones allows for modifications that can significantly alter their biological activity and physicochemical properties, leading to a range of CNS effects. nih.gov

Mechanistic Investigations at the Molecular and Cellular Level Preclinical Focus

Target Identification and Validation

Understanding how a compound interacts with specific biological macromolecules is fundamental to elucidating its mechanism of action. For quinazoline (B50416) derivatives, research has focused on identifying protein targets and characterizing the binding interactions that drive their biological effects.

The quinazoline core is a key feature in numerous enzyme inhibitors. Studies on analogues of N-(8-bromoquinazolin-4-yl)acetamide reveal a capacity to inhibit enzymes crucial for cell proliferation and survival, particularly protein kinases. For instance, a related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a selective inhibitor of Aurora A kinase, an enzyme that plays a significant role in cell cycle regulation and mitotic spindle development. nih.gov The inhibition of such kinases is a promising strategy in anticancer research, as their dysfunction can lead to genetic instability and tumor formation. nih.gov

Furthermore, substitutions at the C-8 position of the quinazolin-4-one ring system—a structure closely related to the quinazoline core—have been shown to enhance the potency of inhibitors targeting tankyrases, which are members of the poly(ADP-ribose) polymerase (PARP) family. nih.gov Other quinazoline derivatives, specifically those with a 4-amino substitution, have demonstrated selective inhibition of phosphatidylinositol 3-kinase (PI3K), with one compound showing an IC50 of 13.6 nM for the PI3Kα isoform. nih.gov

Table 1: Enzyme Inhibition by Structurally Related Quinazoline Analogues

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 8-Fluoroquinazoline (B71482) derivative | Aurora A Kinase | Identified as a selective inhibitor. | nih.gov |

| 8-Substituted quinazolin-4-ones | Tankyrase (TNKS2) | C-8 substitutions improve inhibitory potency. | nih.gov |

To understand the basis of enzyme inhibition, researchers employ techniques like X-ray crystallography and molecular docking to visualize how these compounds fit into the active sites of their protein targets. For 8-substituted quinazolin-4-ones, X-ray crystallography revealed that substituents at the C-8 position can form new, favorable interactions within the nicotinamide (B372718) binding site of the enzyme TNKS2, which explains their improved affinity and selectivity. nih.gov

Similarly, molecular docking studies of an 8-fluoroquinazoline derivative showed significant binding within the main pocket of Aurora A kinase, highlighting key interactions with amino acid residues in the ATP-binding site. nih.gov These computational models are invaluable for rational drug design and for optimizing the potency and selectivity of lead compounds.

Table 2: Protein-Ligand Binding Insights for Quinazoline Analogues

| Compound Class | Protein Target | Method | Key Binding Interactions | Reference |

|---|---|---|---|---|

| 8-Substituted quinazolin-4-ones | TNKS2 | X-ray Crystallography | New interactions formed by C-8 substituents in the nicotinamide binding site. | nih.gov |

Cellular Pathway Modulation Studies

Beyond direct enzyme inhibition, the therapeutic potential of a compound is determined by its effects on complex cellular processes. Research on quinazoline analogues demonstrates significant modulation of pathways governing cell cycle progression, programmed cell death, and signal transduction.

The cell cycle is a tightly regulated process, and its disruption can halt the proliferation of cancer cells. A hallmark of many anticancer agents is their ability to induce cell cycle arrest at specific checkpoints. nih.gov Studies on quinazoline derivatives have shown this to be a common mechanism of action. For example, treatment of MCF-7 breast cancer cells with an 8-fluoroquinazoline derivative resulted in cell cycle arrest at the G1 phase. nih.gov Similarly, novel 4-aminoquinazoline derivatives were also found to cause a G1-phase arrest in HCT116 colorectal cancer cells. nih.gov This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting their division and growth. nih.govplos.org

Table 3: Effect of Quinazoline Analogues on Cell Cycle Progression

| Compound Class | Cell Line | Effect | Reference |

|---|---|---|---|

| 8-Fluoroquinazoline derivative | MCF-7 (Breast Cancer) | G1 Phase Arrest | nih.gov |

Apoptosis is a form of programmed cell death that is essential for removing damaged or cancerous cells. A key mechanism of many chemotherapeutic agents is the induction of apoptosis. This process is often executed by a family of proteases called caspases. nih.gov The activation of an initiator caspase, such as caspase-8, triggers a cascade that leads to the activation of executioner caspases, like caspase-3 and caspase-7, which then dismantle the cell. researchgate.netnih.gov

Preclinical studies have shown that quinazoline-based compounds can effectively trigger this cell death program. The same 8-fluoroquinazoline derivative that induced G1 arrest was also found to induce apoptosis in MCF-7 cells. nih.gov In another study, 4-aminoquinazoline derivatives were shown to induce apoptosis through the mitochondrial-dependent (intrinsic) pathway, which is another major route to caspase activation. nih.gov

The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. nih.gov Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. nih.gov The anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated (e.g., through chromosomal translocation), can activate the PI3K/AKT pathway to drive malignancy. nih.gov

Research has demonstrated that quinazoline derivatives can effectively inhibit this pathway. A study on 4-aminoquinazoline derivatives showed that their antiproliferative effects were mediated by the suppression of PI3Kα kinase activity, which subsequently blocked the activation of its downstream effector, AKT, in HCT116 cells. nih.gov Given that this compound belongs to a class of compounds known to inhibit kinases, it is plausible that it could modulate the ALK/PI3K/AKT pathway, a mechanism shared by other kinase inhibitors targeting oncogenic signaling cascades.

Table 4: Modulation of the PI3K/AKT Pathway by Quinazoline Analogues

| Compound Class | Cell Line | Effect on Pathway | Key Finding | Reference |

|---|

Mitochondrial Membrane Potential Disruption

Currently, there is a lack of published scientific literature specifically investigating the direct effects of this compound on mitochondrial membrane potential. While some studies have explored the induction of apoptosis and mitochondrial depolarization by other complex molecules containing a quinazoline framework, these are structurally distinct and their findings cannot be directly extrapolated to this compound. Therefore, the capacity of this compound to induce mitochondrial membrane potential disruption remains an area for future investigation.

Investigations into Nucleic Acid Interactions

The quinazoline scaffold is a recognized pharmacophore that can facilitate interactions with DNA. Research into compounds structurally related to this compound provides insights into its potential to interact with nucleic acids.

DNA Intercalation Studies

While direct DNA intercalation studies for this compound are not available, research on other quinazoline derivatives suggests this as a possible mechanism of action. For instance, a study on N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline derivatives demonstrated their ability to bind to DNA via an intercalative process. acs.org Techniques such as DNA melting temperature measurements, fluorescence emission, and circular dichroism revealed significant DNA interaction for these compounds. acs.org These findings highlight the potential of the N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus as an efficient pharmacophore for DNA intercalation. acs.org Another study on newly synthesized nih.govnih.govnih.govtriazolo[4,3-c]quinazolines also identified them as DNA intercalators, with some compounds showing significant DNA binding affinities. nih.gov The planar nature of the quinazoline ring system is a key feature that could allow this compound to insert itself between the base pairs of the DNA double helix, leading to structural distortions and interference with DNA replication and transcription.

Table 1: DNA Intercalation Activity of Related Quinazoline Derivatives

| Compound Class | Key Findings | Reference |

| N-Aminoalkyl(anilino)-6,7-dimethoxyquinazolines | Demonstrated DNA binding through an intercalative process. | acs.org |

| nih.govnih.govnih.govtriazolo[4,3-c]quinazolines | Showed significant DNA binding affinities and intercalation activity. | nih.gov |

This table summarizes findings on compounds structurally related to this compound, suggesting a potential for DNA intercalation.

Inhibition of DNA Synthesis and Replication Mechanisms (e.g., bacterial DNA gyrase, topoisomerase IV)

The bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential enzymes for bacterial survival, making them attractive targets for antibacterial agents. nih.govnih.gov Quinolone antibacterials, for example, are known to trap these enzymes on DNA, leading to an inhibition of DNA synthesis and ultimately cell death. nih.govnih.gov

Although direct enzymatic assays with this compound have not been reported, studies on other N-quinazolinone derivatives have shown inhibitory activity against these enzymes. A notable study identified N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as potent inhibitors of the bacterial DNA gyrase subunit B (GyrB). nih.gov The 4-oxoquinazolin moiety was found to be of interest in these compounds. nih.gov This suggests that the quinazoline core, present in this compound, could potentially contribute to the inhibition of bacterial topoisomerases. The key event in the action of many inhibitors of these enzymes is the stabilization of a cleavage complex, which leads to double-strand DNA breaks and triggers a cascade of events culminating in bacterial cell death. nih.gov

Computational Studies and Molecular Modeling

In the absence of extensive experimental data, computational methods such as molecular docking and molecular dynamics simulations serve as powerful tools to predict and analyze the potential interactions of this compound with biological targets.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov While specific molecular docking studies for this compound are not publicly available, research on similar quinazoline-containing compounds demonstrates the utility of this approach. For instance, molecular docking has been employed to study the interaction of various quinazolinone derivatives with targets like bacterial DNA gyrase and α-glucosidase. nih.govnih.gov In a study on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, molecular docking was used to predict the binding mode to the ATP binding site of S. aureus GyrB. nih.gov Similarly, docking studies on quinazolinone-1,2,3-triazole-acetamide conjugates helped to investigate their behavior within the active site of α-glucosidase. nih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. Such computational analyses could be instrumental in predicting the potential binding affinity and mode of interaction of this compound with various protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com For quinazoline derivatives, including scaffolds related to this compound, QSAR studies are instrumental in predicting the biological potency of new analogs and guiding the design of more effective therapeutic agents. nih.govnih.gov These models are built upon the principle that the biological effect of a compound is a function of its physicochemical and structural properties. nih.gov

The development of a QSAR model involves several key stages. Initially, a dataset of compounds with known biological activities is compiled. nih.gov For each molecule, a wide array of molecular descriptors is calculated, which can be categorized as constitutional, topological, geometrical, physicochemical, and quantum-chemical descriptors. nih.gov Through statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms like Support Vector Machines (SVM), a mathematical equation is generated that best describes the relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). biointerfaceresearch.comresearchgate.net

The robustness and predictive power of a QSAR model are evaluated through rigorous internal and external validation techniques. biointerfaceresearch.com Key statistical parameters include the coefficient of determination (R²), which indicates the goodness of fit, and the cross-validated coefficient of determination (Q²), which assesses the model's predictive ability. benthamdirect.comjbclinpharm.org An acceptable QSAR model should have high R² and Q² values, typically above 0.6, and a low standard error of prediction. benthamdirect.com

While no specific QSAR studies have been published for this compound itself, research on structurally related quinazoline derivatives provides valuable insights into the pharmacophoric requirements for various biological activities, such as anticancer and antimicrobial effects. nih.govscilit.com

For instance, a 2D-QSAR study on a series of 26 quinazoline derivatives with antitumor activity utilized the DFT-B3LYP method with a 6-31G basis set to calculate descriptors. researchgate.net The resulting model, developed using MLR and Partial Least Squares (PLS) regression, identified key descriptors influencing the cytotoxic activity. researchgate.net The statistical quality of the PLS model was demonstrated by an R² value of 0.985 and a Q² of 0.938, indicating a strong correlation and high predictive capacity. researchgate.net

In another study focusing on quinazoline derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. ijper.org These models consider the three-dimensional steric and electrostatic fields around the molecules to correlate with their biological activity. ijper.org The insights gained from the contour maps generated in such studies can guide the modification of substituents on the quinazoline core to enhance receptor binding and inhibitory potency. ijper.org

A study on a series of quinazoline derivatives with cytotoxic activity against the MCF-7 breast cancer cell line established a QSAR model that highlighted the importance of specific structural features. nih.gov The analysis of a dataset of 81 quinazoline derivatives provided mathematical equations to describe the relationship between structural descriptors and their anti-breast cancer activity. nih.gov

The table below presents a summary of statistical data from a representative QSAR study on a series of quinazoline derivatives, illustrating the typical parameters used to validate such models.

| Model Statistics | Value | Description |

| R² (Coefficient of Determination) | 0.985 | Indicates that 98.5% of the variance in the biological activity is explained by the model. |

| Adjusted R² | 0.982 | The R² value adjusted for the number of descriptors in the model. |

| Q² (Cross-validated R²) | 0.938 | A measure of the model's internal predictive ability, obtained through leave-one-out cross-validation. |

| Standard Error of Estimate | 0.107 | Represents the deviation of the predicted values from the observed values. |

| F-statistic | 224.7 | Indicates the statistical significance of the regression model. |

This data is representative of a QSAR study on a series of quinazoline derivatives and does not directly correspond to this compound. researchgate.net

Ultimately, QSAR models serve as a predictive tool in preclinical research, enabling the prioritization of the synthesis of novel compounds with potentially enhanced biological activity, thereby streamlining the drug discovery process. nih.gov

Structure Activity Relationship Sar Studies of N 8 Bromoquinazolin 4 Yl Acetamide Analogs

Impact of Substitutions on the Quinazoline (B50416) Core

The quinazoline scaffold serves as a cornerstone for the biological activity of numerous compounds, and its modification is a key strategy in drug design. nih.govnih.gov SAR studies have consistently highlighted that the nature and position of substituents on this bicyclic system are pivotal in determining the pharmacological profile of its derivatives. nih.gov

Positional Scanning of Halogen and Other Substituents (excluding 8-bromo)

The introduction of halogens and other small functional groups at various positions on the quinazoline ring, other than the 8-position, has been a subject of extensive investigation to modulate biological activity. Generally, the presence of substituents on the benzene (B151609) ring portion of the quinazoline nucleus plays a significant role in the cytotoxicity and other biological activities of these compounds.

Research on related quinazolinone derivatives has shown that substitutions at the C-6 and C-7 positions can significantly impact their anticancer activity. For instance, the introduction of electron-donating groups, such as methoxy (B1213986) groups, at the 6 and 7-positions of the quinazoline core has been found to increase the activity of certain EGFR inhibitors. nih.gov Conversely, placing a nitro group at the C-6 position has also been shown to enhance activity in some contexts. nih.gov

In a series of 4-anilino-quinazoline derivatives, it was observed that meta-bromoaniline derivatives displayed higher antiproliferative activity compared to their para-substituted counterparts, especially when combined with a piperidinyl moiety on an acetamide (B32628) spacer at the C-6 position. Furthermore, the presence of a halogen atom at the 6 and 8 positions has been noted to improve the antimicrobial activities of quinazolinone derivatives. mdpi.com

While direct positional scanning data for various halogens on the N-(8-bromoquinazolin-4-yl)acetamide backbone is limited in the public domain, the general SAR principles for quinazolines suggest that such modifications would likely have a profound impact on activity. The electronic properties and steric bulk of the substituent, as well as its position, would influence the molecule's interaction with its biological target.

Table 1: Impact of Quinazoline Core Substitutions (Positions other than 8) on Biological Activity of Analogs

| Compound ID | Substitution Position | Substituent | Observed Biological Activity | Reference |

| Analog A | 6, 7 | -OCH3 (dimethoxy) | Increased EGFR inhibitory activity | nih.gov |

| Analog B | 6 | -NO2 | Increased activity | nih.gov |

| Analog C | 6 | meta-bromoaniline (on acetamide spacer) | Higher antiproliferative activity | |

| Analog D | 6 | Halogen | Improved antimicrobial activity | mdpi.com |

Effects of Aromatic and Heteroaromatic Ring Modifications

The replacement of the quinazoline ring system with other aromatic or heteroaromatic scaffolds is a common strategy in medicinal chemistry to explore new chemical space and improve pharmacological properties. In the context of quinazoline-based inhibitors, this approach has yielded compounds with altered or enhanced activities.

Studies have shown that replacing the benzene ring of the quinazoline core with a pyrrole (B145914) ring can increase anticancer activity. nih.gov Similarly, the fusion of a triazole ring to the quinazoline system has led to the development of compounds with broad-spectrum antitumor activity. nih.gov The introduction of a thiophene-2-ylmethanamine at the C-4 position of the quinazoline core has also been explored, demonstrating good antiproliferative activity. nih.gov

For a series of pan-HER inhibitors, the introduction of a 1H-indol-5-amine at position 4 of the quinazoline core resulted in compounds with sub-nanomolar IC50 values. nih.gov These examples underscore the versatility of the quinazoline scaffold and the potential for significant activity modulation through the replacement or fusion of its aromatic components. While specific examples directly related to this compound are scarce, these findings provide a strong rationale for exploring such modifications in future drug discovery efforts.

Influence of Acetamide Moiety Modifications

The N-acetamide group at the 4-position of the quinazoline ring is a critical component of the pharmacophore, and its modification offers another avenue for optimizing biological activity.

Structural Variations of the Amide Linkage and Terminal Groups

Alterations to the amide linkage and the terminal acetyl group can significantly affect a compound's properties, including its stability, solubility, and target-binding interactions. Research on related quinazolinone derivatives has demonstrated the importance of this moiety. For instance, the synthesis of quinazolinone-1,2,3-triazole-acetamide conjugates has yielded potent α-glucosidase inhibitors. nih.gov

In other studies, the acetamide group has been incorporated as a linker to attach various heterocyclic rings, leading to compounds with diverse biological activities. For example, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and showed notable antimicrobial and anticancer activities. This highlights that the terminal part of the acetamide can be a versatile point for introducing additional pharmacophoric features.

Steric and Electronic Effects of Acetamide Substituents

The steric and electronic properties of substituents on the acetamide moiety can profoundly influence a compound's biological activity. In a study of substituted acetamide derivatives as potential butyrylcholinesterase inhibitors, it was found that the nature of the substituent on the acetamide group was crucial for activity, with one compound exhibiting the highest inhibition with an IC50 value of 3.94 μM. researchgate.netnih.gov

Role of Bromine Atom at Position 8

The presence of a bromine atom at the C-8 position of the quinazoline ring is a distinguishing feature of the parent compound and is expected to play a significant role in its biological activity. Halogen atoms, particularly bromine, can influence a molecule's properties in several ways, including increasing its lipophilicity, which can enhance membrane permeability, and participating in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding affinity.

Structure-activity relationship studies on various quinazolinone derivatives have consistently pointed to the importance of substitutions at the 8-position for pharmacological activity. nih.gov The introduction of a halogen at this position has been shown to improve the antimicrobial activities of quinazolinone derivatives. mdpi.com

In a study on tankyrase inhibitors with a quinazolin-4-one scaffold, substitutions at the C-8 position were found to improve potency. biorxiv.org While this study did not specifically use N-acetamide derivatives, it highlights the general importance of the 8-position for the activity of quinazoline-based compounds. Research on highly brominated quinolines has also demonstrated that the position of bromine atoms significantly influences anticancer activity, with substitutions at C-6 and C-8 being particularly impactful. nih.gov The conversion of a methoxy group at C-8 to a hydroxyl group in brominated quinolines was also found to enhance inhibitory potential, suggesting that the electronic nature of the substituent at this position is critical. nih.gov

Table 2: Summary of the Role of the 8-Bromo Substituent

| Feature | Implication for this compound | Reference |

| Increased Lipophilicity | May enhance cell membrane permeability and bioavailability. | General Principle |

| Halogen Bonding Potential | The bromine atom can act as a halogen bond donor, potentially forming stabilizing interactions with the biological target. | General Principle |

| Electronic Effects | The electron-withdrawing nature of bromine influences the electron density of the quinazoline ring system, which can affect binding affinity. | General Principle |

| Positional Importance | SAR studies on related quinazolines and quinazolinones consistently show that substitution at the C-8 position is critical for various biological activities, including anticancer and antimicrobial effects. | nih.govmdpi.comnih.gov |

Evaluation of Bromine's Contribution to Specific Biological Activities

The bromine atom at the 8-position of the N-(quinazolin-4-yl)acetamide scaffold can contribute to the molecule's biological activity through several mechanisms, including enhancing binding affinity and modulating metabolic stability.

In the context of kinase inhibition, the electron-withdrawing nature of the bromine atom can influence the electronic properties of the quinazoline ring system, which is a key component of the pharmacophore for many kinase inhibitors. mdpi.com Structure-activity relationship studies on 4-[(3-bromophenyl)amino]quinazolines, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, have consistently shown that the presence and position of the bromine atom are critical for high potency. acs.org For a series of 6‐bromo‐2‐(pyridine-3-yl)‐4‐substituted quinazolines, significant efficacy was noted against both wild-type and mutant EGFR kinase.

The contribution of bromine can also be contextualized by its ability to form halogen bonds, which are non-covalent interactions between the halogen atom and a nucleophilic site on the biological target, such as a carbonyl oxygen or an aromatic ring. These interactions can significantly enhance the binding affinity and selectivity of a ligand for its target protein. While not explicitly detailed for this compound in the provided context, this is a well-established principle in medicinal chemistry that likely contributes to the activity of 8-bromo substituted quinazolines.

Furthermore, the introduction of a bromine atom can alter the lipophilicity of the molecule, which in turn affects its solubility, cell permeability, and pharmacokinetic profile. The specific contribution of the 8-bromo substituent is target-dependent and is best understood through comparative studies with non-brominated and other halogenated analogs.

| Biological Target | Contribution of Bromine | Example Compound Series | Reference |

| EGFR Tyrosine Kinase | Essential for potent inhibitory activity. | 4-[(3-Bromophenyl)amino]quinazolines | acs.org |

| Topoisomerase I and II | Increased activity with bromo substitution on an attached arylamino group. | 6,7-disubstituted-quinazolin-5,8-diones | nih.gov |

| EGFR Kinase (wild-type and mutant) | Significant inhibitory efficacy. | 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines |

Correlations between Structural Features and Biological Activity/Selectivity

The biological activity and selectivity of quinazoline derivatives are intricately linked to their structural features. By analyzing these correlations, key pharmacophoric elements and specific structural requirements for target engagement can be identified.

Identification of Key Pharmacophoric Elements

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For quinazoline-based inhibitors, several key pharmacophoric elements have been identified.

A general pharmacophore model for zinc-binding histone deacetylase (HDAC) inhibitors, which can include a quinazoline cap group, consists of a cap group, a linker, and a zinc-binding group. nih.gov For tyrosine kinase inhibitors, the 4-anilinoquinazoline (B1210976) scaffold is a common and critical pharmacophoric group. mdpi.com The quinazoline ring often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region.

Further key elements often include:

Substituents at the 6- and 7-positions: Small, electron-donating groups at these positions, such as methoxy groups, are often desirable for high potency in EGFR inhibitors. acs.org

The anilino moiety: The nature and substitution pattern of the aniline (B41778) ring in 4-anilinoquinazolines are crucial. Electron-withdrawing groups like chloro, fluoro, and bromo on the aniline ring are often advantageous for anti-proliferative activity. mdpi.com

The acetamide group: The N-acetamide group at the 4-position, as in the title compound, can be involved in hydrogen bonding interactions with the target protein.

Elucidation of Specific Structural Requirements for Target Engagement

The specific structural features required for a quinazoline derivative to effectively bind to its biological target are highly precise. For kinase inhibitors, the planarity of the quinazoline ring system is important for insertion into the ATP-binding pocket.

For EGFR inhibitors, the nitrogen atom at position 1 (N1) of the quinazoline ring is a crucial hydrogen bond acceptor that interacts with a key methionine residue in the hinge region of the kinase domain. The 4-anilino substituent typically occupies the hydrophobic pocket of the ATP binding site. The substituents on the anilino ring can form additional interactions; for example, a 3-bromo substituent can occupy a small hydrophobic pocket, enhancing binding affinity. mdpi.comacs.org

In the case of Aurora kinase inhibitors, a fluorine group on the quinazoline ring has been shown to be significant for binding to the hinge region. nih.gov This highlights that even subtle changes, like the identity of a halogen, can have profound effects on target engagement and selectivity. The orientation of terminal phenyl rings, modulated by halogen substitution, can also lead to additional binding with key amino acid residues. nih.gov

Lack of Specific Research Data Precludes Detailed Analysis of this compound Derivatization Strategies

Despite a comprehensive search of scientific literature and chemical databases, no specific research was found detailing the derivatization and analog design strategies for the chemical compound this compound. Therefore, a detailed article focusing solely on the lead optimization of this specific molecule, as per the requested outline, cannot be generated at this time.

The investigation sought to uncover research pertaining to the molecular hybridization, scaffold hopping, and rational design of analogs based on this compound. However, the search did not yield any studies that have utilized this particular compound as a starting scaffold for such medicinal chemistry efforts.

While the broader class of quinazoline and quinazolinone derivatives is a well-explored area in drug discovery, with numerous examples of molecular hybridization, scaffold hopping, and rational design reported, these findings could not be directly and accurately attributed to this compound without specific evidence. To adhere to the strict requirement of focusing solely on the specified compound, no general information on quinazoline derivatization has been included.

The conducted searches included queries for the synthesis, reactions, and biological targets of this compound and its potential derivatives. The lack of specific results suggests that this compound may be a novel or less-explored intermediate in medicinal chemistry, with its potential as a lead structure for optimization yet to be publicly documented.

Consequently, the following sections of the requested outline remain unaddressed due to the absence of specific data for this compound:

Derivatization and Analog Design Strategies for Lead Optimization

Rational Design Based on Mechanistic Insights

Without published research on the derivatization of N-(8-bromoquinazolin-4-yl)acetamide, any attempt to create content for these sections would be speculative and fall outside the required scope of this article. Further research and publication in the field of medicinal chemistry are required before a scientifically accurate and detailed analysis of this specific compound's lead optimization can be provided.

Conclusion and Future Research Directions

Summary of Current Research Findings on N-(8-Bromoquinazolin-4-yl)acetamide and Related Analogs

While specific research dedicated exclusively to This compound is limited in publicly available literature, a substantial body of work on closely related quinazoline (B50416) and quinazolinone-acetamide derivatives provides valuable insights into the potential of this chemical class.

Quinazoline derivatives are well-documented for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov The introduction of an acetamide (B32628) moiety can significantly modulate these activities and introduce novel pharmacological profiles. For instance, studies on (quinazoline-4-yloxy)acetamide and (4-oxoquinazoline-3(4H)-yl)acetamide derivatives have identified their potential as inhibitors of Mycobacterium tuberculosis bd oxidase, a crucial enzyme in the pathogen's respiratory chain. nih.gov This suggests a potential avenue for the development of new anti-tuberculosis agents.

Furthermore, the substitution pattern on the quinazoline ring plays a critical role in determining the biological activity. Structure-activity relationship (SAR) studies on quinazolinone derivatives have shown that the presence of a halogen, such as bromine, at the 6 or 8-position can enhance antimicrobial activity. nih.gov This highlights the potential significance of the 8-bromo substitution in this compound.

In the realm of cancer research, quinazoline derivatives are famously known as epidermal growth factor receptor (EGFR) inhibitors. nih.govnih.gov The 4-anilinoquinazoline (B1210976) scaffold is a key feature of several approved anticancer drugs. While the acetamide linkage in this compound differs from the anilino linkage, the fundamental quinazoline core suggests that investigation into its antiproliferative effects is warranted. Research on other substituted quinazolinones has demonstrated their ability to inhibit cyclin-dependent kinase 9 (CDK9), a target in cancer therapy. mdpi.com

Unexplored Research Avenues and Gaps in Knowledge

The most significant gap in our current understanding is the lack of specific data on the synthesis, characterization, and biological evaluation of this compound itself. While the broader class of quinazoline-acetamides has been explored, this specific analog remains largely uninvestigated.

Key unexplored research avenues include:

Systematic Synthesis and Characterization: A fundamental starting point would be the development and publication of a robust synthetic route to this compound, followed by its complete spectroscopic and crystallographic characterization.

Broad-Spectrum Biological Screening: The compound should be subjected to a wide range of biological assays to identify its potential therapeutic applications. This should include screening for anticancer, antimicrobial (antibacterial and antifungal), antiviral, and anti-inflammatory activities.

Target Identification and Mechanism of Action Studies: For any identified biological activity, subsequent studies to elucidate the specific molecular target(s) and the mechanism of action are crucial. For example, if anticancer activity is observed, its effect on key signaling pathways, such as those involving protein kinases, should be investigated.

Comparative Studies: A direct comparison of the biological activity of this compound with its non-brominated counterpart (N-(quinazolin-4-yl)acetamide) and other 8-substituted analogs would provide valuable SAR insights.

Perspectives on the Translational Potential of Quinazoline-Acetamide Scaffolds in Preclinical Research

The quinazoline-acetamide scaffold holds considerable promise for translation into preclinical and, eventually, clinical research. The versatility of the quinazoline ring, combined with the modulatory effects of the acetamide group, allows for the generation of large chemical libraries with diverse biological activities.

The documented activity of related compounds against clinically relevant targets such as Mycobacterium tuberculosis enzymes and cancer-related kinases underscores the translational potential. nih.govmdpi.com For instance, the development of novel anti-tuberculosis drugs is a global health priority, and the unique mechanism of action suggested by the inhibition of bd oxidase could be a significant advantage. nih.gov

In oncology, the quest for new and more effective targeted therapies is ongoing. The potential for quinazoline-acetamides to inhibit kinases or other key proteins in cancer cell proliferation warrants further investigation. The ability to readily modify both the quinazoline and acetamide portions of the molecule allows for fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles, which are critical for successful drug development.

Methodological Advancements for Future Investigations

Future investigations into this compound and its analogs can benefit from a range of modern methodological advancements:

High-Throughput Synthesis and Screening: The use of combinatorial chemistry and high-throughput screening techniques can accelerate the synthesis and biological evaluation of a large number of analogs, facilitating the rapid identification of lead compounds.

Computational Modeling and In Silico Screening: Molecular docking and other computational methods can be employed to predict the binding of quinazoline-acetamide derivatives to various biological targets, helping to prioritize compounds for synthesis and experimental testing. nih.gov This can save significant time and resources.

Advanced Spectroscopic and Crystallographic Techniques: The use of modern NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential for the unambiguous characterization of newly synthesized compounds and for studying their interactions with target proteins at the atomic level.

Chemical Biology Approaches: The development of chemical probes based on the this compound scaffold could be a powerful tool to identify its cellular targets and to study its mechanism of action in a physiological context.

Broader Implications for Chemical Biology and Drug Discovery Research

The study of this compound and the broader class of quinazoline-acetamide scaffolds has several important implications for chemical biology and drug discovery:

Scaffold Diversification: It highlights the importance of exploring less-studied chemical scaffolds that can yield novel biological activities. While the 4-anilinoquinazolines are well-established, the 4-acetamidoquinazolines represent a relatively underexplored area with significant potential.

Target-Based and Phenotypic Screening: The diverse biological activities reported for quinazoline derivatives support the use of both target-based and phenotypic screening approaches in drug discovery. nih.gov Phenotypic screens, in particular, can uncover unexpected biological activities and novel mechanisms of action.

Development of Chemical Probes: The quinazoline-acetamide scaffold can serve as a starting point for the design and synthesis of chemical probes to investigate complex biological processes. These probes can be invaluable tools for basic research and for the validation of new drug targets.

Combating Drug Resistance: The identification of compounds with novel mechanisms of action, such as the potential inhibition of Mycobacterium tuberculosis bd oxidase, is crucial for overcoming the growing problem of drug resistance. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.